

An In-depth Technical Guide to Skimmianine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Skimmianine*

Cat. No.: *B1681810*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skimmianine, a furoquinoline alkaloid predominantly found in plants of the Rutaceae family, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **skimmianine**. Detailed experimental protocols for its extraction, synthesis, and evaluation of its biological effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying **skimmianine**'s therapeutic potential, with a focus on its modulation of critical signaling pathways, including NF- κ B, PI3K/Akt, and MAPK/ERK. All quantitative data are summarized in structured tables for ease of reference, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Structure

Skimmianine, with the IUPAC name 4,7,8-trimethoxyfuro[2,3-b]quinoline, is a heterocyclic compound belonging to the furoquinoline class of alkaloids.^{[1][2]} Its chemical structure is characterized by a furan ring fused to a quinoline core, with three methoxy groups attached to the quinoline ring.

Table 1: Chemical Identifiers of **Skimmianine**

Identifier	Value
IUPAC Name	4,7,8-trimethoxyfuro[2,3-b]quinoline[1]
Synonyms	Skimmianin, β -Fagarine, Chloroxylonine[2]
CAS Number	83-95-4[1][2][3]
Molecular Formula	$C_{14}H_{13}NO_4$ [1][3]
Molecular Weight	259.26 g/mol [1][3]
SMILES	$COC1=C2N=C(OC=C3)C3=C(OC)C2=CC=C1O$ C[3]
InChI	$InChI=1S/C14H13NO4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2/h4-7H,1-3H3$ [1]

Physicochemical Properties

Skimmianine is a white to off-white solid crystalline substance.[3] Its solubility profile indicates that it is soluble in organic solvents like dimethyl sulfoxide (DMSO), chloroform, and ethanol, while being practically insoluble in water and petroleum ether.[4]

Table 2: Physicochemical Properties of **Skimmianine**

Property	Value
Appearance	White to off-white solid[3]
Melting Point	177 - 178 °C[2][4]
Solubility	Soluble in DMSO, alcohol, chloroform; slightly soluble in ether, amyl alcohol, carbon disulfide; practically insoluble in water, petroleum ether.[4][5]
pKa	7.18 ± 0.40 (Predicted)[6]

Spectral Data

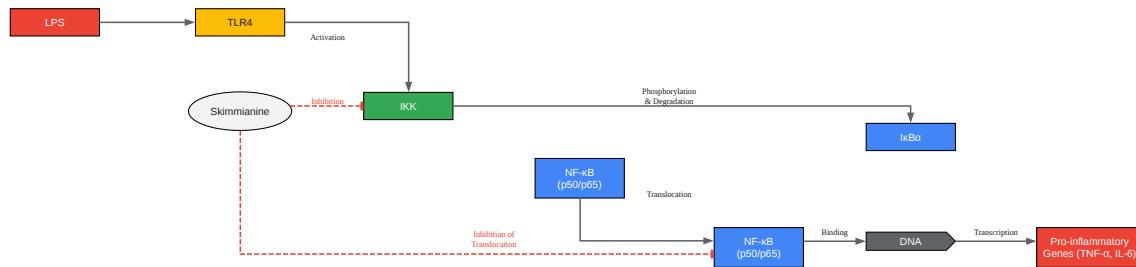
The structural elucidation of **skimmianine** is supported by various spectroscopic techniques. The following tables summarize its key spectral data.

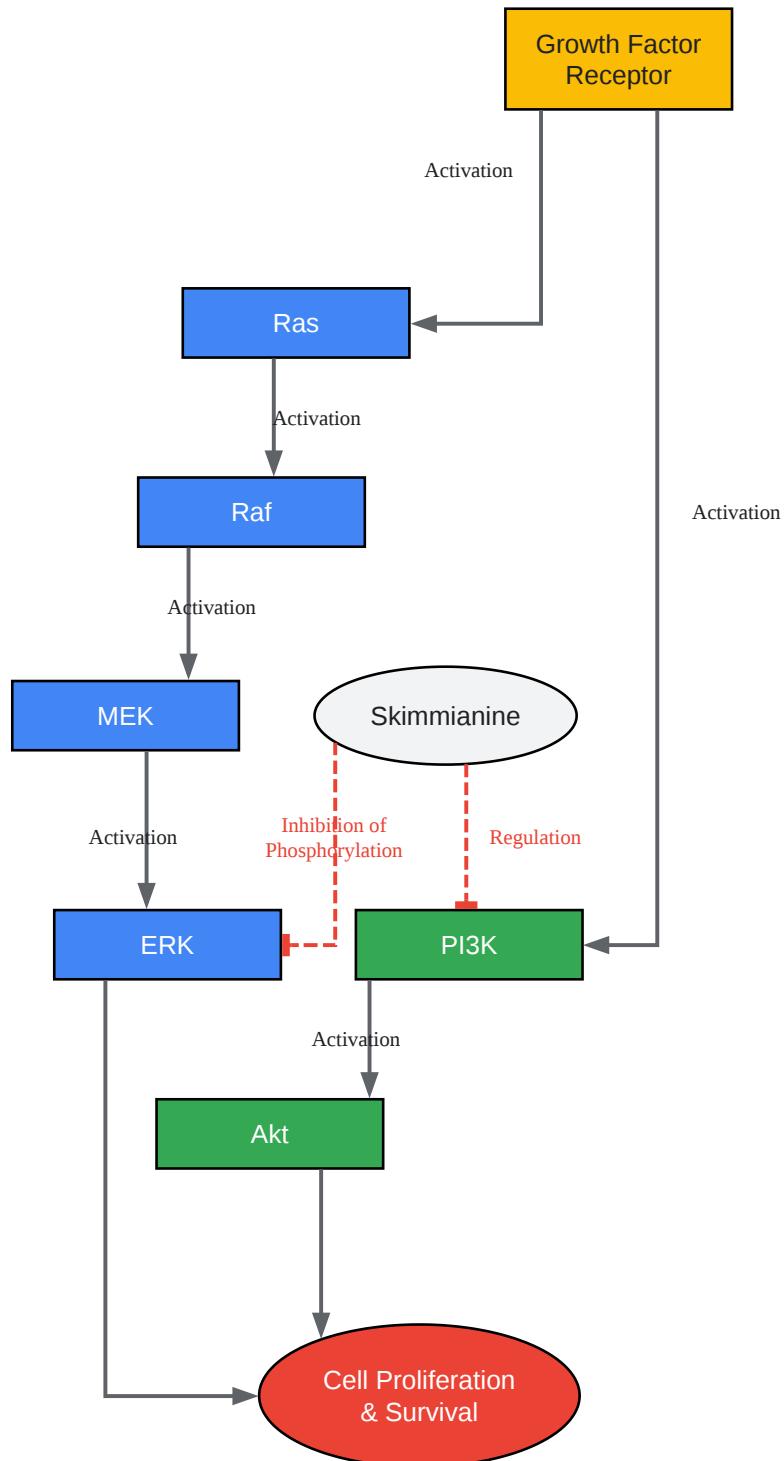
Table 3: ^1H and ^{13}C NMR Spectral Data of **Skimmianine** in CDCl_3

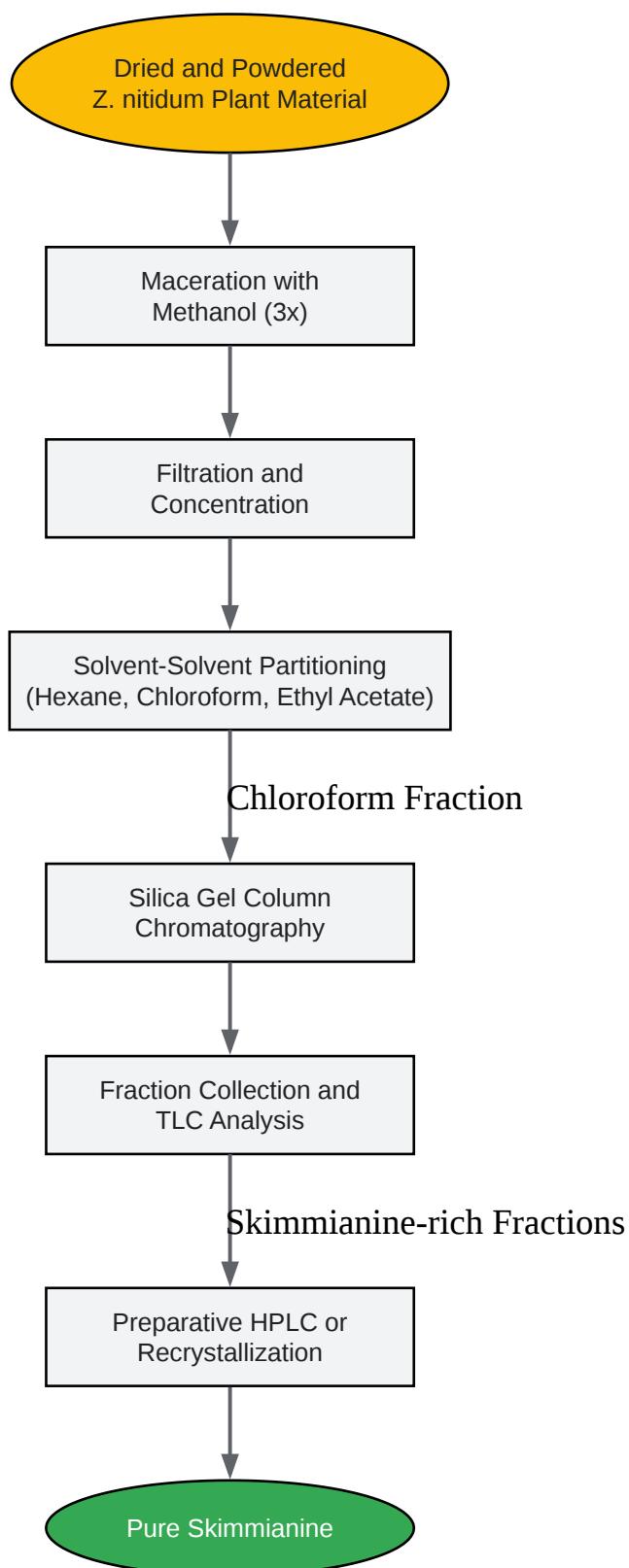
^1H NMR	^{13}C NMR
Position	δ (ppm)
H-2	7.55 (d, $J=2.4$ Hz)
H-3	6.97 (d, $J=2.4$ Hz)
H-5	7.96 (d, $J=9.0$ Hz)
H-6	7.15 (d, $J=9.0$ Hz)
4-OCH ₃	4.40 (s)
7-OCH ₃	4.05 (s)
8-OCH ₃	4.10 (s)

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz).

Table 4: IR, UV-Vis, and Mass Spectrometry Data of **Skimmianine**


Spectroscopic Technique	Key Data
Infrared (IR) Spectroscopy	ν (cm ⁻¹): 3116 (aromatic C-H stretch), 2937 (aliphatic C-H stretch), 1616 (C=N stretch), 1266 (phenyl ether C-O), 1056 (furan C-O)[1]
UV-Visible (UV-Vis) Spectroscopy	λ_{max} (ethanol): 212, 251, 321, 331 nm[4]
Mass Spectrometry (MS)	Parent Ion [M+H] ⁺ : m/z 260.0917. Major Fragment Ions: m/z 245.0681 ([M+H-CH ₃] ⁺), 227.0575 ([M+H-CH ₃ -H ₂ O] ⁺), 199.0633, 184.0399[3]


Biological Activities and Signaling Pathways


Skimmianine exhibits a wide range of biological activities, making it a promising candidate for drug development.[7][8] Its therapeutic effects are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

Skimmianine has demonstrated significant anti-inflammatory properties.[3][9] It exerts these effects by downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6).[9] This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. skimmianine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural compounds regulate the PI3K/Akt/GSK3 β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatic hydroxylation in quinoline alkaloids. The biosynthesis of skimmianine from dictamnine, and a convenient synthesis of furanoquinoline alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Skimmianine: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681810#skimmianine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com